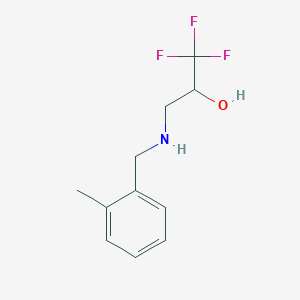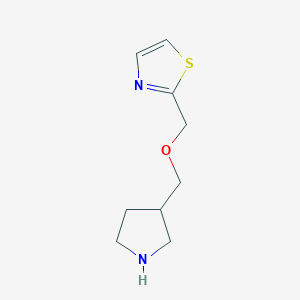
1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol is an organic compound that features a trifluoromethyl group, a benzylamine moiety, and a secondary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with 2-methylbenzylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Reacting 1,1,1-trifluoroacetone with 2-methylbenzylamine: in a suitable solvent.
Catalysis: to enhance the reaction rate and selectivity.
Purification: through techniques like distillation, crystallization, or chromatography to obtain the final product with desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with biological targets, influencing the compound’s activity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanol: A similar compound with a trifluoromethyl group and a secondary alcohol but lacking the benzylamine moiety.
3-Amino-1,1,1-trifluoropropan-2-ol: Contains an amino group and a trifluoromethyl group but differs in its overall structure and properties.
Uniqueness
1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the benzylamine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C11H14F3NO |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-[(2-methylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H14F3NO/c1-8-4-2-3-5-9(8)6-15-7-10(16)11(12,13)14/h2-5,10,15-16H,6-7H2,1H3 |
Clave InChI |
RIEHHDMDBPNDOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CNCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)










![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)


